4-Methyl-1,2-dihydronaphthalene

Overview

Description

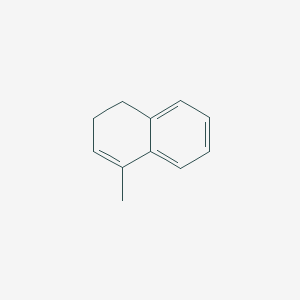

4-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, characterized by the presence of a methyl group at the fourth position and partial hydrogenation at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-methyl-naphthalene using a suitable catalyst under controlled conditions. Another method includes the cyclization of methylenecyclopropanes via single-electron oxidation or visible light photoredox catalysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure hydrogenation reactors and catalysts such as palladium or nickel. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthols or quinones.

Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Naphthols, quinones.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Building Block in Organic Synthesis

4-Methyl-1,2-dihydronaphthalene serves as a foundational building block for synthesizing more complex organic molecules. Its unique reactivity allows it to participate in various chemical transformations, including:

- Oxidation : Can be oxidized to form naphthols or quinones.

- Reduction : Further reduction can yield tetrahydronaphthalene derivatives.

- Substitution Reactions : Electrophilic substitution can introduce different functional groups into the aromatic ring.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Naphthols, Quinones | Potassium permanganate, Chromium trioxide |

| Reduction | Tetrahydronaphthalene derivatives | Pd/C, Nickel under hydrogen gas |

| Substitution | Halogenated naphthalene derivatives | Bromine, Chlorine |

Catalytic Applications

The compound is also utilized in catalytic processes. Recent studies have indicated that dihydronaphthalene derivatives can be effective catalysts in various organic transformations due to their ability to stabilize reactive intermediates .

Pharmacological Activity

This compound exhibits notable biological activities, particularly as an inhibitor of key enzymes involved in hormone synthesis and viral replication:

- Aldosterone Synthase Inhibition : It selectively inhibits aldosterone synthase (CYP11B2), which plays a crucial role in the biosynthesis of aldosterone. This inhibition has implications for treating conditions like congestive heart failure and hypertension .

- Hepatitis C NS5B Polymerase Inhibition : The compound has shown potential as an antiviral agent by inhibiting the hepatitis C virus polymerase, suggesting its utility in developing antiviral therapies .

Case Studies

Several studies have highlighted the pharmacological potential of this compound derivatives:

- A study demonstrated that specific derivatives showed vasodilatory effects and improved cerebral blood flow, indicating potential applications in treating circulatory diseases .

- Another investigation revealed that these compounds could be formulated into pharmaceutical compositions for effective delivery via various routes (oral or parenteral) with low toxicity profiles .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to be used as a precursor for synthesizing various high-value products in the chemical industry.

Mechanism of Action

The mechanism by which 4-Methyl-1,2-dihydronaphthalene exerts its effects involves interactions with specific molecular targets. For instance, as a fluorescent ligand, it binds to estrogen receptors, allowing for the study of receptor-ligand interactions. In medicinal chemistry, its inhibitory action on enzymes like Hepatitis C NS5B polymerase involves binding to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

1,2-Dihydronaphthalene: Lacks the methyl group at the fourth position.

4-Methyl-naphthalene: Fully aromatic without partial hydrogenation.

Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.

Uniqueness: 4-Methyl-1,2-dihydronaphthalene is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both a methyl group and partial hydrogenation allows for unique interactions in chemical reactions and biological systems .

Biological Activity

4-Methyl-1,2-dihydronaphthalene is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine and research.

This compound is a derivative of naphthalene, characterized by its unique structure which influences its biological activity. The molecular formula is , with a molecular weight of approximately 144.21 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Target Enzymes:

- Aldosterone Synthase (CYP11B2): this compound has been identified as a selective inhibitor of aldosterone synthase, an enzyme crucial for the biosynthesis of aldosterone, which regulates sodium and potassium balance in the body.

- Hepatitis C NS5B Polymerase: The compound also exhibits inhibitory activity against hepatitis C NS5B polymerase, suggesting potential applications in antiviral therapies .

Biochemical Pathways:

The inhibition of aldosterone synthase can lead to alterations in hormone levels, influencing blood pressure regulation and electrolyte balance. Additionally, its interaction with the hepatitis C virus polymerase indicates a mechanism that could disrupt viral replication .

Antiviral Activity

Research has demonstrated that this compound derivatives can inhibit viral enzymes, making them candidates for developing antiviral medications. For instance, studies have shown significant inhibition rates against hepatitis C virus replication .

Anticancer Properties

The compound has shown cytotoxic effects against various cancer cell lines:

- HepG-2 Cells: Exhibited notable cytotoxicity against HepG-2 (human liver cancer) cells .

- MCF-7 Cells: Demonstrated significant activity against MCF-7 (breast cancer) cells, outperforming established chemotherapeutic agents like Doxorubicin .

Antimicrobial and Anti-inflammatory Effects

This compound has also been associated with antimicrobial properties, inhibiting the growth of several bacterial strains. Its anti-inflammatory effects further enhance its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its ability to interact with various enzymes suggests it may undergo significant metabolic transformations. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4-Methyl-1,2-dihydronaphthalene in laboratory settings?

- Synthesis of dihydronaphthalene derivatives often involves catalytic hydrogenation of methyl-substituted naphthalenes or cyclization of pre-functionalized precursors. For example, tetrahydrofuran (THF) is commonly used as a solvent in reactions with amines or catalysts at controlled temperatures (e.g., -78°C) to stabilize intermediates . Purification typically employs chromatography (TLC or column) or recrystallization. Structural validation requires NMR, IR spectroscopy, and mass spectrometry .

Q. How should researchers design toxicity studies for this compound to meet regulatory standards?

- Follow ATSDR’s inclusion criteria (Table B-1), which prioritize inhalation, oral, dermal, or parenteral exposure routes in human or mammalian models. Key health outcomes include respiratory, hepatic, and renal effects. Studies must report systemic endpoints like body weight changes, organ-specific toxicity, and mortality rates. Non-peer-reviewed studies require validation by three independent experts to minimize bias .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) elucidates structural conformation, while IR spectroscopy identifies functional groups. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

- Apply systematic review frameworks (Steps 4–8 from ATSDR) to assess study quality. Use risk-of-bias tools (Tables C-6, C-7) to evaluate randomization, dose reporting, and outcome transparency . Conflicting results may arise from interspecies variability (e.g., murine vs. human CYP450 metabolism); cross-validate findings using in vitro hepatocyte models and isotopic tracing .

Q. What advanced mechanistic models explain this compound’s interaction with biological macromolecules?

- Molecular docking simulations can predict binding affinities to cytochrome P450 enzymes or aryl hydrocarbon receptors. Pair with in vivo biomarker analysis (e.g., urinary 1,2-dihydroxy metabolites) to validate oxidative stress pathways. Mechanistic studies should integrate transcriptomic data to identify gene expression changes (e.g., CYP1A1 upregulation) .

Q. How should researchers assess the environmental fate of this compound in heterogeneous matrices?

- Deploy high-resolution mass spectrometry (HRMS) to track degradation products in soil or aquatic systems. Model bioaccumulation potential using octanol-water partition coefficients (log Kow). For photodegradation studies, simulate UV exposure and quantify intermediates via LC-MS/MS .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for dose-response modeling in toxicity studies?

- Use benchmark dose (BMD) software for non-linear regression, prioritizing Akaike’s Information Criterion (AIC) to select models. Account for censored data (e.g., survival rates) with Kaplan-Meier analysis. Stratify results by exposure duration (acute, intermediate, chronic) to align with ATSDR’s hazard identification framework .

Q. How can researchers mitigate bias in epidemiological studies on this compound exposure?

- Implement cohort studies with individual-level exposure metrics (e.g., air monitoring or biomarker levels). Adjust for confounders (smoking, occupational co-exposures) using multivariate regression. Cross-reference with controlled animal studies to isolate compound-specific effects .

Q. Integration of Multidisciplinary Data

Q. What strategies reconcile discrepancies between in vitro and in vivo toxicity findings?

- Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo doses. Validate with interspecies scaling factors (e.g., body surface area). Use organ-on-chip systems to mimic human metabolic clearance rates .

Q. How can omics technologies enhance understanding of this compound’s mode of action?

- Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map pathway perturbations (e.g., oxidative stress, DNA repair). Integrate epigenetic data (methylation sequencing) to assess heritable effects. Public repositories like TOXCSTAR or CEBS provide cross-species datasets for comparative analysis .

Properties

IUPAC Name |

4-methyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZXFJTTCJDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342484 | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-13-1 | |

| Record name | 1,2-Dihydro-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.